molecular formula C19H20FN5O3S B2442727 N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide CAS No. 2415628-63-4

N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2442727
CAS No.: 2415628-63-4
M. Wt: 417.46
InChI Key: PHKZLTHMXLCVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a pyridazinyl ring, an azetidinyl ring, and an oxazole sulfonamide moiety. Its intricate molecular architecture makes it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Pyridazinyl Ring: This can be achieved through the reaction of appropriate precursors under specific conditions, such as cyclization reactions.

    Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods to attach the fluorophenyl group to the pyridazinyl ring.

    Construction of the Azetidinyl Ring: This can be done through ring-closing reactions or other cyclization techniques.

    Formation of the Oxazole Sulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced compounds with modified functional groups.

Scientific Research Applications

N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and molecular interactions.

    Industry: It may be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide
  • N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide
  • N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide

Uniqueness

What sets N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide apart from similar compounds is its unique combination of functional groups and structural features. This unique structure may confer specific properties and activities that make it particularly valuable for certain applications, such as its potential use in drug discovery and development.

Properties

IUPAC Name

N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3S/c1-12-19(13(2)28-23-12)29(26,27)24(3)16-10-25(11-16)18-9-8-17(21-22-18)14-4-6-15(20)7-5-14/h4-9,16H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKZLTHMXLCVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N(C)C2CN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.